4-(己-2,4-二烯酰氨基)苯甲酸

描述

Molecular Structure Analysis

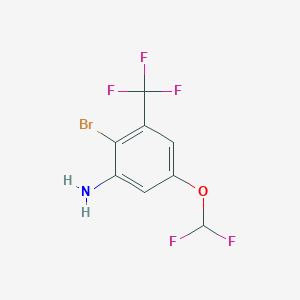

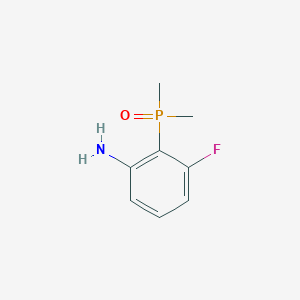

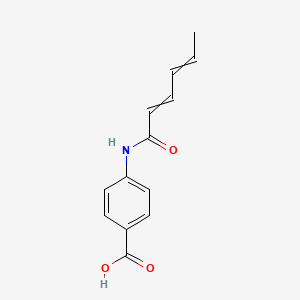

The molecular structure of 4-(Hexa-2,4-dienoylamino)benzoic acid consists of a total of 30 bonds; 17 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .作用机制

The mechanism of action of 4-(Hexa-2,4-dienoylamino)benzoic acid is based on its ability to form complexes with proteins and enzymes. 4-(Hexa-2,4-dienoylamino)benzoic acid binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions, forming stable complexes that can be easily detected and measured.

Biochemical and Physiological Effects:

4-(Hexa-2,4-dienoylamino)benzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(Hexa-2,4-dienoylamino)benzoic acid can inhibit the activity of certain enzymes, such as chymotrypsin and trypsin. 4-(Hexa-2,4-dienoylamino)benzoic acid has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

实验室实验的优点和局限性

One of the main advantages of using 4-(Hexa-2,4-dienoylamino)benzoic acid in lab experiments is its high specificity for protein and enzyme binding. This makes it an excellent tool for studying protein-protein interactions and enzyme kinetics. However, one limitation of using 4-(Hexa-2,4-dienoylamino)benzoic acid is its potential to interfere with the activity of certain enzymes, which may affect the results of experiments.

未来方向

There are several future directions for research on 4-(Hexa-2,4-dienoylamino)benzoic acid. One area of interest is the development of new biosensors and diagnostic tools based on 4-(Hexa-2,4-dienoylamino)benzoic acid. Another area of research is the investigation of 4-(Hexa-2,4-dienoylamino)benzoic acid's potential as an antioxidant and its possible applications in the treatment of oxidative stress-related diseases. Further studies are also needed to fully understand the mechanism of action of 4-(Hexa-2,4-dienoylamino)benzoic acid and its potential applications in various fields of scientific research.

Conclusion:

In conclusion, 4-(Hexa-2,4-dienoylamino)benzoic acid, or 4-(Hexa-2,4-dienoylamino)benzoic acid, is a valuable tool in scientific research due to its ability to bind to proteins and enzymes with high specificity. 4-(Hexa-2,4-dienoylamino)benzoic acid has a wide range of applications in biochemical research, and its potential applications in various fields of research make it an exciting area of study for future research.

科学研究应用

高性能液晶聚合物 (LCP)

4-(己-2,4-二烯酰氨基)苯甲酸: 是合成高性能液晶聚合物的潜在中间体。这些聚合物因其优异的机械性能和热稳定性而在热塑性行业具有广泛的应用。 该化合物的独特结构可能会影响液晶聚合物的分子取向,进而影响其性能 .

先进的药物递送系统

苯甲酸部分由于其药理学意义,常用于药物设计。 己-2,4-二烯酰氨基可以用来修饰溶解度或药物释放行为,使4-(己-2,4-二烯酰氨基)苯甲酸成为构建先进药物递送系统的宝贵化合物 .

生物电化学

在生物电化学领域,4-(己-2,4-二烯酰氨基)苯甲酸可以作为开发导电聚合物的单体。 这些聚合物由于其能够转换电信号,因此对于生物传感器和其他生物电子器件的制造至关重要 .

拉曼光谱和压力研究

该化合物在使用拉曼光谱研究苯甲酸衍生物中弱的非键合相互作用方面可能具有重要意义。 了解这些相互作用在不同压力下的行为可以深入了解药物在造粒或压片等过程中的行为 .

食品和化妆品防腐剂

苯甲酸衍生物,包括4-(己-2,4-二烯酰氨基)苯甲酸,可能在食品和化妆品中用作防腐剂。 它们抑制微生物生长的能力对于延长产品的保质期至关重要 .

属性

IUPAC Name |

4-(hexa-2,4-dienoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-3-4-5-12(15)14-11-8-6-10(7-9-11)13(16)17/h2-9H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCRGIYUOLGKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)

![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)

![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)